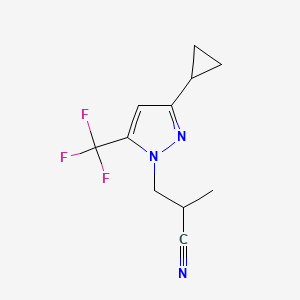
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile is a compound of significant interest due to its unique molecular structure and diverse range of applications. The combination of cyclopropyl, trifluoromethyl, and pyrazole functional groups, along with the nitrile and methyl substituents, makes it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves multi-step processes. A common synthetic route starts with the cyclopropylation of suitable precursors, followed by the formation of the pyrazole ring. The introduction of the trifluoromethyl group can be achieved via nucleophilic or electrophilic trifluoromethylation. Finally, the nitrile and methyl substituents are incorporated using nitrile-forming and methylation reactions under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. High-throughput screening of catalysts and solvents can also improve the process scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can participate in various reactions including:
Oxidation: : Forms oxidized products in the presence of strong oxidizing agents.
Reduction: : Can be reduced to simpler hydrocarbons under specific conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitution, depending on the reaction partners.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, hydrogenation with metal catalysts.
Substitution: : Halides, alkylating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products depend on the type of reaction but may include:
Oxidation: : Ketones, alcohols.
Reduction: : Amines, hydrocarbons.
Substitution: : Various substituted pyrazoles.
Scientific Research Applications
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile finds applications in multiple domains:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of agrochemicals and materials science.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the pyrazole ring can form hydrogen bonds with biological targets, influencing signal transduction pathways.
Comparison with Similar Compounds
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile is unique due to its combination of functional groups:
Similar Compounds: : 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanoic acid, 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropylamine.
Uniqueness: : The presence of a nitrile group distinguishes it from others, enhancing its reactivity and application potential.
This compound’s versatility makes it a cornerstone in modern research, paving the way for new scientific discoveries and innovations.
Properties
IUPAC Name |
3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c1-7(5-15)6-17-10(11(12,13)14)4-9(16-17)8-2-3-8/h4,7-8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKUFSQPQOFDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
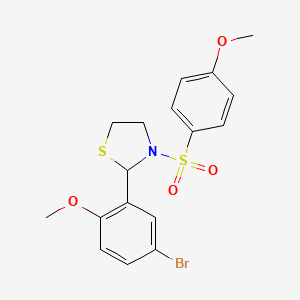
![2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2544388.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)
![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)
![N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2544395.png)
![2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2544396.png)
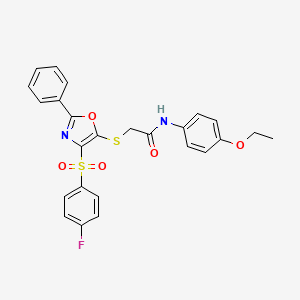
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)
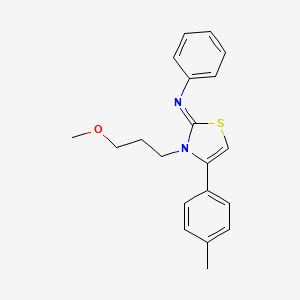
![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)
![2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)
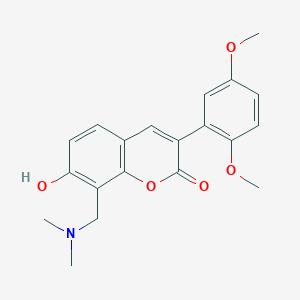
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)
